![molecular formula C12H8OSi B14705094 6H-Dibenz[c,e][1,2]oxasilin CAS No. 21426-53-9](/img/structure/B14705094.png)
6H-Dibenz[c,e][1,2]oxasilin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Dibenz[c,e][1,2]oxasilin is an organosilicon compound with the molecular formula C₁₂H₁₀OSi It is characterized by a fused ring structure that includes both benzene and oxasilin rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz[c,e][1,2]oxasilin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dibenzylsilane derivative with an oxidizing agent to form the oxasilin ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Dibenz[c,e][1,2]oxasilin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
6H-Dibenz[c,e][1,2]oxasilin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 6H-Dibenz[c,e][1,2]oxasilin exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. These interactions can lead to changes in cellular functions, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Dibenz[c,e][1,2]oxasiline: Similar structure but with different substituents.
Dibenzoxasilane: Another related compound with variations in the ring structure.
Siloxane derivatives: Compounds with similar silicon-oxygen bonds but different overall structures.
Uniqueness
6H-Dibenz[c,e][1,2]oxasilin is unique due to its specific ring structure and the presence of both silicon and oxygen atoms within the ring. This combination imparts distinct chemical properties, making it valuable for specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
21426-53-9 |
|---|---|
Formule moléculaire |
C12H8OSi |
Poids moléculaire |
196.28 g/mol |
InChI |
InChI=1S/C12H8OSi/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13-11/h1-8H |
Clé InChI |
POQNDRYVENJAEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3[Si]O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
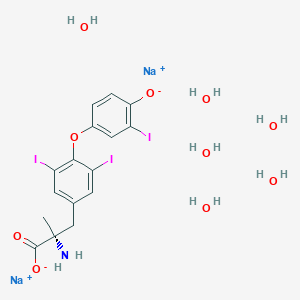
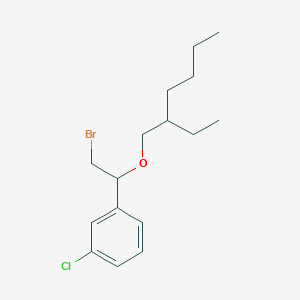
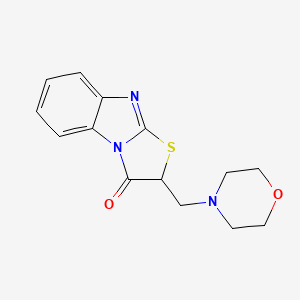

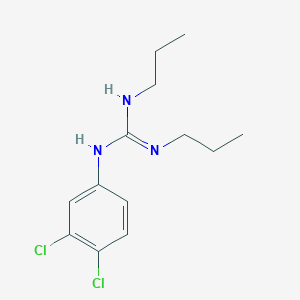
![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
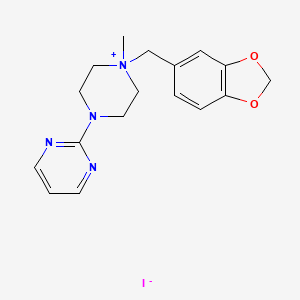
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)
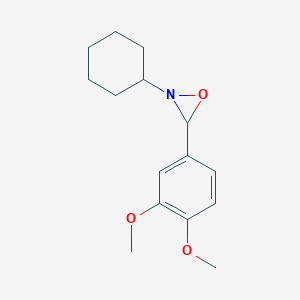
![Phenol, 4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bis-](/img/structure/B14705058.png)
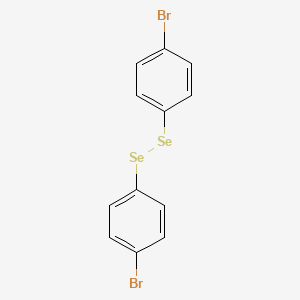
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)

